

Spectroscopic Analysis of 2-Bromo-m-xylene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-m-xylene

Cat. No.: B044306

[Get Quote](#)

Introduction: **2-Bromo-m-xylene** (2-bromo-1,3-dimethylbenzene) is an aromatic halogenated compound with the chemical formula C₈H₉Br.^[1]^[2]^[3] It serves as a key intermediate in various organic syntheses, including the preparation of more complex molecular structures like 2,2',4,6,6'-pentamethylbiphenyl.^[4] A thorough understanding of its spectroscopic characteristics is essential for researchers in chemical synthesis and drug development for reaction monitoring, quality control, and structural verification. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Bromo-m-xylene**, along with standardized experimental protocols.

Spectroscopic Data

The following sections present the key spectroscopic data for **2-Bromo-m-xylene** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.0-7.2	Multiplet	3H	Aromatic (Ar-H)
~2.4	Singlet	6H	Methyl (CH_3)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

^{13}C NMR (Carbon-13 NMR) Data[1][5]

Chemical Shift (δ) ppm	Assignment
~139.0	C-CH_3
~129.0	Ar-C
~128.5	Ar-C
~126.0	C-Br
~24.0	CH_3

Note: The exact chemical shifts for the aromatic carbons can be complex to assign without further 2D NMR experiments.

Infrared (IR) Spectroscopy[1]

IR spectroscopy provides information about the functional groups present in a molecule. The data below corresponds to a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.

Wavenumber (cm ⁻¹)	Intensity	Vibration Type
3000-3100	Medium	Aromatic C-H Stretch
2850-3000	Medium-Strong	Aliphatic C-H Stretch (from CH ₃)
1570-1600	Medium-Strong	Aromatic C=C Bending
1450-1480	Strong	Aromatic C=C Bending
~750	Strong	C-Br Stretch
~700-800	Strong	Ar-H Out-of-plane Bending

Mass Spectrometry (MS)[1][2]

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

m/z (Mass-to-Charge Ratio)	Relative Intensity (%)	Assignment
184/186	High	[M] ⁺ (Molecular Ion)
105	100 (Base Peak)	[M-Br] ⁺
77	Medium	[C ₆ H ₅] ⁺

Note: The presence of two peaks of almost equal intensity for the molecular ion (184 and 186) is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

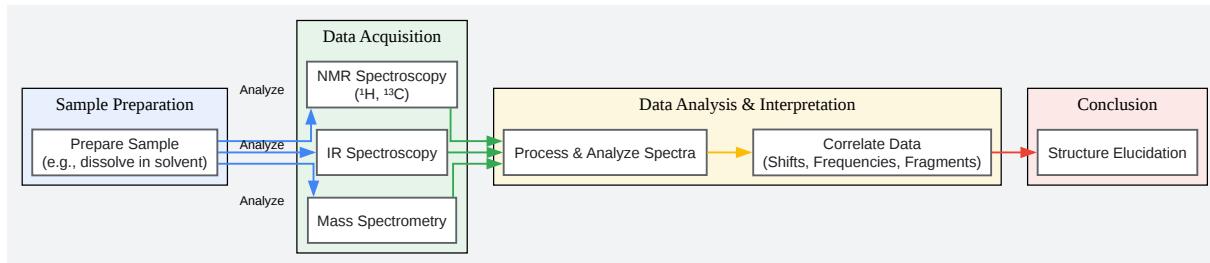
- Sample Preparation: Dissolve approximately 5-10 mg of **2-Bromo-m-xylene** in about 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).[6]
- Transfer: Filter the solution into a standard 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Data Acquisition:
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Acquire a ^1H NMR spectrum, typically using a single pulse experiment.
 - Acquire a broadband proton-decoupled ^{13}C NMR spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the chemical shifts to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

This protocol is for Attenuated Total Reflectance (ATR) FTIR, a common technique for liquid samples.[7]

- Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental interferences.
- Sample Application: Place a single drop of neat (undiluted) **2-Bromo-m-xylene** directly onto the ATR crystal.[8]
- Data Acquisition: Acquire the IR spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after the measurement.[8]

Mass Spectrometry (GC-MS)

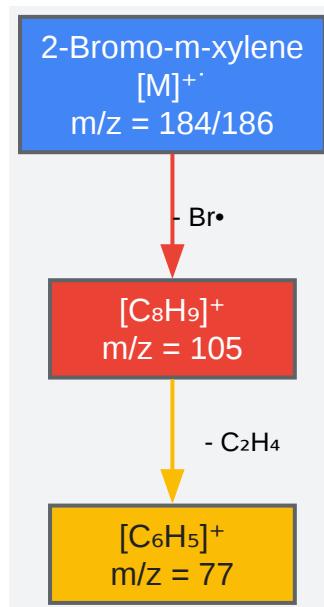

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and thermally stable compounds like **2-Bromo-m-xylene**.

- Sample Preparation: Prepare a dilute solution of **2-Bromo-m-xylene** in a volatile organic solvent (e.g., dichloromethane or hexane).
- Instrumentation Setup:
 - Set the GC oven temperature program to separate the analyte from any impurities. A typical program might start at a low temperature, then ramp up to a higher temperature.
 - Set the injector temperature (e.g., 250 °C) and MS ion source temperature (e.g., 200 °C).
[9]
- Injection: Inject a small volume (typically 1 μ L) of the prepared solution into the GC inlet.
- Separation and Ionization: The compound travels through the GC column and is then introduced into the mass spectrometer, where it is ionized, typically by Electron Ionization (EI) at 70 eV.[9]
- Data Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.
- Data Analysis: Analyze the resulting mass spectrum to identify the base peak, the molecular ion peak, and characteristic fragmentation patterns.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2-Bromo-m-xylene**.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for chemical structure elucidation using spectroscopic methods.

Mass Spectrometry Fragmentation Pathway

This diagram shows a plausible electron ionization fragmentation pathway for **2-Bromo-m-xylene**.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation of **2-Bromo-m-xylene** in an EI mass spectrometer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-m-xylene | C8H9Br | CID 68471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 2-bromo-1,3-dimethyl- [webbook.nist.gov]
- 3. Cas 576-22-7,2-Bromo-m-xylene | lookchem [lookchem.com]
- 4. 2-Bromo-m-xylene | 576-22-7 [chemicalbook.com]
- 5. 2-Bromo-m-xylene(576-22-7) 13C NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. emeraldcloudlab.com [emeraldcloudlab.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 3.2.1. Extraction and Analysis of Volatile Organic Compounds (VOCs) [bio-protocol.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-m-xylene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044306#spectroscopic-data-for-2-bromo-m-xylene-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com